molecular formula C14H20O3S B14594529 1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one CAS No. 61239-73-4

1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one

Katalognummer: B14594529
CAS-Nummer: 61239-73-4
Molekulargewicht: 268.37 g/mol
InChI-Schlüssel: RKSRXZBQVNIWLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one is an organic compound characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to a hexanone chain with a methoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfinyl group back to a thioether.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Thioether derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenyl ring and hexanone chain contribute to the compound’s overall stability and binding affinity to target sites.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one is unique due to the combination of a methanesulfinyl group, a phenyl ring, and a hexanone chain with a methoxy substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

61239-73-4

Molekularformel

C14H20O3S

Molekulargewicht

268.37 g/mol

IUPAC-Name

6-methoxy-1-(4-methylsulfinylphenyl)hexan-1-one

InChI

InChI=1S/C14H20O3S/c1-17-11-5-3-4-6-14(15)12-7-9-13(10-8-12)18(2)16/h7-10H,3-6,11H2,1-2H3

InChI-Schlüssel

RKSRXZBQVNIWLH-UHFFFAOYSA-N

Kanonische SMILES

COCCCCCC(=O)C1=CC=C(C=C1)S(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.